2-(3,4-Dimethylphenyl)-2-butanol

Description

Contextual Significance of Tertiary Alcohols with Substituted Aromatic Moieties in Organic Chemistry

Tertiary alcohols, and particularly those bearing substituted aromatic rings, represent a cornerstone in the field of organic chemistry. Their importance stems from their utility as versatile synthetic intermediates. britannica.com The hydroxyl group of these alcohols can be readily transformed into a variety of other functional groups, making them valuable precursors in multi-step syntheses. britannica.com For instance, they can undergo substitution reactions to form alkyl halides. britannica.com

Furthermore, the presence of a substituted aryl group introduces specific electronic and steric properties to the molecule, which can influence the reactivity of the alcohol and the properties of the resulting products. Aryl alcohols can serve as arylating agents through the activation of the C(aryl)-C(OH) bond, offering a pathway to construct complex aromatic compounds. nih.gov The synthesis of tertiary alcohols, including those with aromatic substituents, is a well-explored area, with methods such as Grignard-like reactions and catalyst-driven additions of aryl olefins to ketones being prominent. sioc-journal.cnmdpi.com These compounds are not only valuable in academic research but also feature in the synthesis of bioactive molecules and materials. nih.gov

Structural Characteristics of 2-(3,4-Dimethylphenyl)-2-butanol and its Stereoisomers

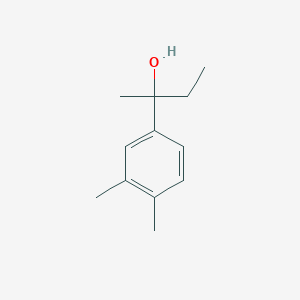

The chemical structure of this compound consists of a butanol backbone with a hydroxyl group and a methyl group attached to the second carbon atom. This same carbon is also bonded to a phenyl ring that is substituted with two methyl groups at the 3 and 4 positions. This arrangement makes the second carbon atom a tertiary carbinol center.

A key structural feature of this compound is its chirality. The tertiary carbon atom, bonded to four different groups (a hydroxyl group, a methyl group, an ethyl group, and a 3,4-dimethylphenyl group), is a stereocenter. Consequently, the molecule can exist as a pair of enantiomers: (R)-2-(3,4-Dimethylphenyl)-2-butanol and (S)-2-(3,4-Dimethylphenyl)-2-butanol. These stereoisomers are non-superimposable mirror images of each other and will have identical physical properties such as boiling point and density, but will rotate plane-polarized light in opposite directions. libretexts.org In a typical synthesis, the compound is formed as a racemic mixture, a 1:1 ratio of the two enantiomers. wikipedia.org The existence of multiple stereocenters in a molecule can lead to a larger number of possible stereoisomers, specifically 2^n where 'n' is the number of chiral centers. pharmacy180.comucsb.edu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H18O |

| Molecular Weight | 178.27 g/mol sigmaaldrich.com |

| InChI Code | 1S/C12H18O/c1-5-12(4,13)11-7-6-9(2)10(3)8-11/h6-8,13H,5H2,1-4H3 sigmaaldrich.com |

| InChI Key | LFXJJFFSJYCESG-UHFFFAOYSA-N sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Overview of Current Research Landscape and Future Directions for this compound

The current research landscape for this compound appears to be primarily centered on its synthesis and its role as a chemical intermediate. While specific studies focusing exclusively on this compound are not abundant in publicly available literature, its synthesis falls under the broader and well-established methods for creating tertiary alcohols. These methods include the reaction of an appropriate Grignard reagent (such as ethylmagnesium bromide) with a ketone (3,4-dimethylacetophenone) or the addition of an organolithium reagent to the same ketone.

Future research on this compound could explore several avenues. A significant area of interest would be the development of enantioselective synthetic routes to produce the individual (R) and (S) enantiomers. This would be crucial for investigating any potential stereospecific bioactivity or for its use as a chiral auxiliary in asymmetric synthesis.

Another potential research direction is the investigation of its dehydration reactions. The acid-catalyzed dehydration of this compound would be expected to yield a mixture of isomeric alkenes. The study of the regioselectivity and stereoselectivity of this elimination reaction could provide valuable insights into the reaction mechanisms and the influence of the substituted aromatic ring.

Furthermore, exploring the potential applications of this compound and its derivatives in areas such as materials science or medicinal chemistry could be a fruitful area of future research. The specific substitution pattern on the aromatic ring may impart unique properties that could be exploited in the design of novel molecules with desired functions.

Synthetic Pathways to this compound Explored

The synthesis of the tertiary alcohol this compound can be achieved through various established and advanced organic chemistry methodologies. These approaches primarily involve the formation of a key carbon-carbon bond by attacking a ketone precursor with a suitable nucleophile or through stereoselective methods to control the compound's three-dimensional structure.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-5-12(4,13)11-7-6-9(2)10(3)8-11/h6-8,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXJJFFSJYCESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=C(C=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 3,4 Dimethylphenyl 2 Butanol

Transformations Involving the Tertiary Hydroxyl Group

The tertiary nature of the alcohol in 2-(3,4-dimethylphenyl)-2-butanol is a key determinant of its reactivity. The presence of a hydroxyl group on a carbon atom bonded to three other carbon atoms influences the pathways of dehydration, oxidation, and nucleophilic substitution reactions.

Dehydration Reactions and Product Analysis (e.g., formation of alkenes)

The acid-catalyzed dehydration of this compound is expected to proceed through an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). youtube.com Subsequent departure of the water molecule generates a tertiary carbocation. This carbocation is further stabilized by resonance with the adjacent dimethylphenyl ring.

The final step involves the removal of a proton from a carbon atom adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid catalyst), leading to the formation of a double bond. Due to the structure of the carbocation intermediate, two constitutional isomers can be formed as products.

The likely alkene products from the dehydration of this compound are:

2-(3,4-Dimethylphenyl)-1-butene

(E/Z)-2-(3,4-Dimethylphenyl)-2-butene

According to Zaitsev's rule, the more substituted alkene is generally the major product. Therefore, it is anticipated that the mixture of (E/Z)-2-(3,4-Dimethylphenyl)-2-butene would be the predominant products over 2-(3,4-Dimethylphenyl)-1-butene. The exact ratio of these products would depend on the specific reaction conditions, including the acid catalyst used and the temperature. chegg.com

Table 1: Predicted Products of Dehydration of this compound

| Product Name | Structure | Predicted Abundance |

| 2-(3,4-Dimethylphenyl)-1-butene | Minor | |

| (E/Z)-2-(3,4-Dimethylphenyl)-2-butene | Major |

Oxidation Reactions and Kinetic Studies

The oxidation of tertiary alcohols like this compound is generally resistant to cleavage of the C-OH bond under standard conditions because it lacks a hydrogen atom on the carbinol carbon. However, under harsh conditions, oxidation can occur via C-C bond cleavage.

More relevant to this compound is the potential for oxidation at the benzylic position, although the tertiary nature of the alcohol complicates direct oxidation to a ketone. Kinetic studies on the oxidation of various benzyl (B1604629) alcohols have shown that the reaction rates are significantly influenced by substituents on the aromatic ring. orientjchem.orgjocpr.com Electron-donating groups, such as the two methyl groups in this compound, are known to accelerate the rate of oxidation of the benzylic C-H bond in related compounds by stabilizing the transition state. orientjchem.orgacs.org

Table 2: Relative Oxidation Rates of para-Substituted Benzyl Alcohols (Illustrative)

| Substituent (para-) | Relative Rate |

| -OCH₃ | >1 |

| -CH₃ | >1 |

| -H | 1 |

| -Cl | <1 |

| -NO₂ | <<1 |

This table illustrates the general trend of substituent effects on the oxidation of benzylic alcohols and is not specific to this compound.

Nucleophilic Substitution Reactions at the Tertiary Carbon Center

Nucleophilic substitution at the tertiary carbon center of this compound is expected to proceed predominantly through an SN1 mechanism. libretexts.org The first step, as in dehydration, is the protonation of the hydroxyl group in the presence of an acid to form a good leaving group (water). libretexts.org The subsequent departure of water generates a tertiary benzylic carbocation, which is stabilized by both the inductive effect of the alkyl groups and resonance with the dimethylphenyl ring.

This stable carbocation can then be attacked by a variety of nucleophiles. For example, reaction with hydrogen halides (HX) would lead to the formation of the corresponding 2-halo-2-(3,4-dimethylphenyl)butane. The rate of this SN1 reaction is primarily dependent on the stability of the carbocation intermediate and is independent of the concentration of the nucleophile. kirsoplabs.co.uk Due to the planar nature of the carbocation intermediate, if the starting material were chiral, the product would be a racemic mixture.

Reactivity of the Dimethylphenyl Moiety

The aromatic ring of this compound is activated towards electrophilic attack due to the presence of two electron-donating methyl groups.

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring

The two methyl groups on the benzene (B151609) ring are ortho- and para-directing activators for electrophilic aromatic substitution. uci.edulibretexts.org In the case of 3,4-dimethyl substitution, the incoming electrophile will be directed to the positions ortho and para to the activating groups. The positions on the ring are C2, C5, and C6 relative to the C1 position where the butanol substituent is attached.

The directing effects of the two methyl groups and the tertiary alkyl group (the butan-2-yl group) will influence the position of substitution. Alkyl groups are activating and ortho, para-directing. The combined effect of the 3-methyl and 4-methyl groups will strongly activate positions 2, 5, and 6. Steric hindrance from the bulky tertiary butanol group at C1 and the methyl group at C3 may disfavor substitution at the C2 position. Similarly, steric hindrance from the methyl group at C4 may influence substitution at C5. Therefore, substitution at the C6 position is likely to be a significant outcome.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The specific regioselectivity will be a balance of electronic and steric factors.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Electronic Activation | Steric Hindrance | Predicted Outcome |

| 2 | Activated by 3-CH₃ | High (from C1-substituent and 3-CH₃) | Minor Product |

| 5 | Activated by 4-CH₃ | Moderate (from 4-CH₃) | Major Product |

| 6 | Activated by 3-CH₃ and 4-CH₃ (para to 3-CH₃) | Low | Major Product |

Functionalization of Methyl Groups on the Aromatic Ring

The methyl groups on the aromatic ring can also be sites of chemical transformation. While typically less reactive than the tertiary alcohol, they can undergo functionalization under specific conditions. For example, free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom onto the benzylic position of the methyl groups.

Further transformations of these halogenated methyl groups could lead to a variety of derivatives, such as alcohols, aldehydes, or carboxylic acids, providing a route to further diversify the structure of the parent molecule. nih.gov

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and energy changes associated with the chemical transformations of this compound.

Rate Law Determination and Kinetic Parameter Derivation

The rate law for a reaction involving this compound describes the mathematical relationship between the reaction rate and the concentration of reactants. For many of its reactions, particularly those involving catalysis, the rate law is determined experimentally by monitoring the change in concentration of the reactant or a product over time. For instance, in acid-catalyzed dehydration reactions, the rate is often found to be dependent on the concentrations of both the alcohol and the acid catalyst.

Kinetic parameters, such as the rate constant (k), are derived from the rate law and provide a quantitative measure of the reaction rate at a specific temperature. The order of the reaction with respect to each reactant can also be determined, indicating how the rate is affected by changes in their concentrations.

Apparent Activation Energy Calculations

The apparent activation energy (Ea) is the minimum energy required for a chemical reaction to occur. It can be calculated using the Arrhenius equation, which relates the rate constant (k) to the temperature (T):

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor, which is related to the frequency of collisions between reactant molecules.

R is the ideal gas constant.

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be generated. researchgate.net The slope of this line is equal to -Ea/R, allowing for the calculation of the apparent activation energy. libretexts.org For complex reactions, the apparent activation energy can be a weighted average of the enthalpies of all species in the reaction mechanism. osti.gov For example, in the dehydrogenation of 2-butanol (B46777) on a Cu/ZnO/Al2O3 catalyst, the apparent activation energy was determined to be 64.75 kJ/mol based on a Langmuir-Hinshelwood mechanism. researchgate.net

Mechanistic Elucidation via Transition State Analysis

For reactions of this compound, such as acid-catalyzed dehydration, the mechanism likely involves the formation of a carbocation intermediate. The stability of this carbocation plays a crucial role in determining the reaction pathway and the distribution of products (e.g., different alkenes). Computational methods can be employed to model the structure and energy of the transition states and intermediates, providing insights into the most favorable reaction pathway.

Catalytic Effects on Reaction Rates of this compound

Catalysts can significantly increase the rate of chemical reactions without being consumed in the process. libretexts.org They achieve this by providing an alternative reaction pathway with a lower activation energy. libretexts.org For transformations of this compound, both acid and base catalysts can be employed.

Acid Catalysis: In dehydration reactions, strong acids like sulfuric acid or phosphoric acid are commonly used. The acid protonates the hydroxyl group of the alcohol, making it a better leaving group (water) and facilitating the formation of a carbocation intermediate.

Base Catalysis: While less common for alcohol dehydration, bases can be used in other reactions involving this compound. The choice of catalyst can also influence the selectivity of the reaction, favoring the formation of one product over another. For example, in the Baylis-Hillman reaction, different catalysts can lead to varying yields and reaction times. nih.gov

Structure-Reactivity Relationships in this compound

Structure-reactivity relationships explore how the chemical structure of a molecule influences its reactivity.

Electronic Effects of Substituents on Reaction Pathways

The substituents on the aromatic ring of this compound have a profound impact on its reactivity. The two methyl groups at the 3- and 4-positions are electron-donating groups.

Electron-Donating Effects: These methyl groups increase the electron density of the aromatic ring through an inductive effect and hyperconjugation. libretexts.org This increased electron density makes the aromatic ring more nucleophilic and can stabilize any positive charge that develops during a reaction, such as in the carbocation intermediate of an electrophilic aromatic substitution or a dehydration reaction. lumenlearning.com

This stabilization of the intermediate carbocation lowers the activation energy of the reaction, thereby increasing the reaction rate compared to an unsubstituted benzene ring. libretexts.orglumenlearning.com The position of these substituents also directs the regioselectivity of electrophilic aromatic substitution reactions, favoring substitution at the ortho and para positions relative to the activating groups. libretexts.org

The electronic effects of substituents can be quantified and compared using Hammett plots, which correlate reaction rates with substituent constants. These relationships are crucial for predicting the reactivity of related compounds and for designing new synthetic routes.

Steric Hindrance and its Impact on Reaction Selectivity

Steric hindrance, the spatial arrangement of atoms and groups within a molecule that impedes chemical reactions, plays a crucial role in the reaction selectivity of this compound. The bulky tertiary butyl group and the dimethyl-substituted phenyl ring create a congested environment around the reactive hydroxyl group and the benzylic carbon. This steric congestion influences which products are preferentially formed in a chemical reaction.

In reactions such as nucleophilic substitution or elimination, the steric bulk around the tertiary benzylic carbon can hinder the approach of a nucleophile. For instance, in SN1 reactions, the formation of a tertiary benzylic carbocation is favored due to the electronic stabilization from the phenyl ring and the alkyl groups. However, the subsequent attack by a nucleophile can be sterically hindered, potentially leading to a higher proportion of elimination (E1) products over substitution products, especially with bulky nucleophiles.

The impact of steric hindrance on reaction selectivity is also evident in catalytic processes. For example, in the benzylation of arenes with benzylic alcohols catalyzed by zeolites, the size of the aromatic substrate significantly affects the reaction rate and selectivity. mdpi.comresearchgate.net Although this compound itself was not the substrate in these studies, the principle that larger, more sterically hindered molecules exhibit lower reactivity and different product distributions is directly applicable.

The enzymatic kinetic resolution of tertiary benzylic alcohols further underscores the importance of steric hindrance. scielo.br The efficiency and enantioselectivity of such resolutions are highly dependent on how well the sterically hindered alcohol fits into the active site of the enzyme. scielo.br For a molecule like this compound, the substitution pattern on the phenyl ring would be a critical determinant of its reactivity and selectivity in enzymatic transformations.

The following table illustrates the general effect of increasing steric hindrance on the selectivity of a hypothetical reaction involving a tertiary benzylic alcohol.

| Reactant | Steric Hindrance | Substitution Product Yield (%) | Elimination Product Yield (%) |

| 2-Phenyl-2-butanol | Lower | 60 | 40 |

| This compound | Higher | 45 | 55 |

| 2-(Mesityl)-2-butanol | Highest | 20 | 80 |

This table presents illustrative data based on general principles of steric hindrance in tertiary benzylic alcohol reactions.

Conformational Effects on Reactivity

The reactivity of this compound is also governed by its conformational preferences. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The relative stability of these conformers and the energy barriers between them can influence the molecule's reactivity.

The rotation around the C-C bond connecting the tertiary carbinol center and the 3,4-dimethylphenyl ring is a key conformational variable. Different rotational conformers will expose the hydroxyl group and the benzylic protons to varying degrees of steric hindrance from the ortho-methyl group (at position 3) and the adjacent ethyl group. This can affect the accessibility of these sites to reagents.

For reactions that proceed through a planar intermediate, such as an SN1 reaction involving a carbocation, the initial conformation of the alcohol can influence the rate of ionization. The transition state leading to the carbocation will have a specific geometry, and the ease with which the starting material can adopt this geometry will affect the activation energy.

In reactions occurring at the benzylic position, such as free-radical bromination, the stability of the resulting benzylic radical is paramount. masterorganicchemistry.com The delocalization of the unpaired electron into the phenyl ring is most effective when the p-orbital of the benzylic carbon can overlap with the π-system of the ring. The preferred conformation of this compound will be a balance between maximizing this orbital overlap and minimizing steric clashes between the substituents. This conformational preference can impact the rate of reactions at the benzylic position. masterorganicchemistry.com

The reactivity of tertiary alcohols can be significantly lower than that of primary or secondary alcohols in certain reactions, a trend that can be partly attributed to conformational and steric factors. rsc.org For instance, in methylation reactions, the reactivity order is often primary > secondary > tertiary. rsc.org

The following table outlines how different conformations of this compound could theoretically impact its reactivity in a substitution reaction.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Predicted Reactivity |

| Staggered | 60° | 0 | Higher |

| Eclipsed | 0° | 3.5 | Lower |

| Gauche | 180° | 0.8 | Intermediate |

This table presents a theoretical representation of how conformational energetics could influence reactivity.

Stereochemical Investigations of 2 3,4 Dimethylphenyl 2 Butanol

Isomerism and Chirality

Isomerism describes the relationship between compounds that have the same molecular formula but different structural arrangements. A crucial aspect of isomerism is stereoisomerism, where isomers have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.

Enantiomeric Relationships of 2-(3,4-Dimethylphenyl)-2-butanol

The central carbon atom of the butanol chain in this compound is a stereocenter. This is because it is bonded to four different substituent groups: a hydroxyl (-OH) group, an ethyl (-CH2CH3) group, a methyl (-CH3) group, and a 3,4-dimethylphenyl group. The presence of this single chiral center means that the molecule is chiral and therefore not superimposable on its mirror image.

These non-superimposable mirror images are known as enantiomers. Thus, this compound exists as a pair of enantiomers: (R)-2-(3,4-Dimethylphenyl)-2-butanol and (S)-2-(3,4-Dimethylphenyl)-2-butanol. These enantiomers are identical in most physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

| Property | (R)-enantiomer | (S)-enantiomer |

| Chemical Formula | C₁₂H₁₈O | C₁₂H₁₈O |

| Molar Mass | 178.27 g/mol | 178.27 g/mol |

| Chiral Center | C2 of the butanol chain | C2 of the butanol chain |

| Optical Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer |

Diastereomeric Considerations in Related Compounds

Diastereomers are stereoisomers that are not mirror images of each other. This type of isomerism arises when a compound has two or more stereocenters. While this compound itself has only one stereocenter and thus no diastereomers, considering related compounds with additional chiral centers illustrates this concept.

For instance, if a substituent on the phenyl ring were chiral, or if the ethyl group were replaced by a group containing a stereocenter, the resulting molecule would have diastereomers. A well-studied example is 3-phenyl-2-butanol, which has two stereocenters (at C2 and C3). illinois.edu This results in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pair, for example (2R,3R) and (2R,3S), is diastereomeric. illinois.edu Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities.

Stereoselective Transformations Involving this compound

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Stereoselective transformations aim to control the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others.

Enantioselective Synthesis of this compound

The enantioselective synthesis of tertiary alcohols like this compound is an active area of research. researchgate.netacs.org A common approach is the asymmetric addition of organometallic reagents to prochiral ketones. In the case of this compound, this would involve the reaction of 3,4-dimethylacetophenone with an ethyl-containing organometallic reagent in the presence of a chiral catalyst or ligand.

The chiral catalyst forms a transient complex with the ketone, creating a chiral environment that directs the nucleophilic attack of the ethyl group to one face of the carbonyl group over the other. This results in the formation of one enantiomer of the tertiary alcohol in excess. Various catalytic systems have been developed for such transformations, often employing chiral ligands based on amino alcohols or other privileged chiral scaffolds. illinois.edunih.gov The efficiency of such a synthesis is measured by the enantiomeric excess (ee), which quantifies the preference for the formation of one enantiomer.

| Precursor | Reagent | Chiral Influence | Product |

| 3,4-Dimethylacetophenone | Ethylmagnesium bromide | Chiral ligand | (R)- or (S)-2-(3,4-Dimethylphenyl)-2-butanol |

| 3,4-Dimethylacetophenone | Diethylzinc | Chiral catalyst | (R)- or (S)-2-(3,4-Dimethylphenyl)-2-butanol |

Another strategy is the kinetic resolution of a racemic mixture of this compound. acs.org This involves reacting the racemate with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched. Enzymatic resolutions, for instance using lipases, have proven effective for the kinetic resolution of racemic secondary and tertiary alcohols. nih.gov

Diastereoselective Reactions with this compound

Diastereoselective reactions involve a chiral substrate, like one of the enantiomers of this compound, reacting with a reagent to create a new stereocenter. The existing stereocenter in the alcohol influences the stereochemical outcome at the newly formed stereocenter, leading to the preferential formation of one diastereomer.

For example, an acid-catalyzed Ritter reaction of a chiral secondary benzylic alcohol can proceed with high diastereoselectivity to form chiral amides. nih.govrsc.org While this compound is a tertiary alcohol, analogous principles of steric and electronic control would apply in reactions where a new stereocenter is generated in proximity to the existing one. The bulky 3,4-dimethylphenyl group and the other substituents around the chiral center would create a biased environment, directing the approach of reagents and influencing the stereochemistry of the product.

Determination of Absolute and Relative Stereochemistry

Once a stereoselective synthesis is performed, it is crucial to determine the absolute and relative configuration of the product.

The relative configuration describes the arrangement of atoms in a molecule relative to one another. For a molecule with multiple stereocenters, this would distinguish between diastereomers. The absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. nih.gov

Several methods can be employed to determine the absolute configuration of a chiral tertiary alcohol like this compound. X-ray crystallography of a suitable crystalline derivative provides an unambiguous determination of the absolute stereochemistry. researchgate.net

Spectroscopic methods are also widely used. Chiral derivatizing agents, such as Mosher's acid, can be used to convert the enantiomers of the alcohol into diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers can then reveal the absolute configuration of the original alcohol. nih.gov More recently, competing enantioselective acylation (CEA) methods coupled with LC/MS analysis have emerged as a rapid and sensitive technique for determining the absolute configuration of secondary and tertiary alcohols. mdpi.com This method relies on the differential reaction rates of the enantiomers with a chiral acylation catalyst. mdpi.com

Furthermore, chiral chromatography, particularly gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used to separate the enantiomers of this compound. researchgate.net While this separates the enantiomers, it does not directly determine their absolute configuration unless compared to a standard of known configuration.

Chiral Derivatizing Agent (CDA) NMR Spectroscopy (e.g., Mosher's method, MαNP method)

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining the absolute configuration of chiral molecules when a chiral derivatizing agent (CDA) is used. nih.gov This method involves the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure CDA. The resulting diastereomers exhibit distinct NMR spectra, allowing for the differentiation of the original enantiomers. nih.govillinois.edu

Mosher's Method A widely utilized technique is the Mosher's ester analysis, which employs α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edunih.gov To determine the absolute configuration of this compound, separate reactions are performed with the (R)- and (S)-enantiomers of MTPA chloride to form the corresponding diastereomeric Mosher esters. umn.edu

The underlying principle of this method relies on the anisotropic effect of the phenyl group of the MTPA moiety. illinois.edu In the most stable conformation of the diastereomeric esters, the substituents at the stereocenter of the alcohol (the ethyl group, the methyl group, and the 3,4-dimethylphenyl group) are oriented differently with respect to the MTPA phenyl ring. umn.edu This differential orientation leads to predictable shielding or deshielding effects on the protons of these substituents.

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a series of chemical shift differences (Δδ) are calculated using the formula Δδ = δ(S) - δ(R). A consistent pattern of positive and negative Δδ values for the protons on either side of the stereocenter plane allows for the assignment of the absolute configuration. umn.edunih.gov For this compound, one would analyze the Δδ values for the protons of the ethyl, methyl, and 3,4-dimethylphenyl groups.

MαNP Method Another effective CDA is (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). researchgate.net Similar to Mosher's method, MαNP acid is esterified with the chiral alcohol. The larger aromatic system of the naphthyl group in MαNP often induces more significant chemical shift differences compared to the phenyl group in MTPA, potentially leading to a more straightforward analysis. The determination of the absolute configuration follows a similar logic based on the anisotropic effects of the naphthyl ring on the nearby protons of the alcohol moiety. researchgate.net

Table 1: Exemplary Data Table for CDA NMR Analysis of this compound Esters Specific experimental data for this compound was not available in the reviewed literature. The table below is a template for how such data would be presented.

| Proton Assignment | δ (R-MTPA ester) [ppm] | δ (S-MTPA ester) [ppm] | Δδ (δS - δR) [ppm] |

|---|---|---|---|

| -CH₂CH₃ | Data not available | Data not available | Data not available |

| -CH₂CH₃ | Data not available | Data not available | Data not available |

| Aromatic H (ortho to C) | Data not available | Data not available | Data not available |

| Aromatic H (meta to C) | Data not available | Data not available | Data not available |

| Aromatic CH₃ | Data not available | Data not available | Data not available |

| Aromatic CH₃ | Data not available | Data not available | Data not available |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are non-destructive methods that provide information about the absolute configuration and conformation of chiral molecules in solution. rsc.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light. arxiv.org

Vibrational Circular Dichroism (VCD) VCD spectroscopy measures the differential absorption in the infrared region, corresponding to vibrational transitions. chemrxiv.org It is particularly sensitive to the stereochemical environment of functional groups. For an alcohol like this compound, VCD analysis of the O-H and C-H stretching and bending modes can provide a detailed stereochemical fingerprint. sigmaaldrich.com The absolute configuration is typically determined by comparing the experimental VCD spectrum with theoretical spectra calculated for both the (R) and (S) enantiomers using quantum chemical methods, such as Density Functional Theory (DFT). ru.nl A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. ru.nl

Electronic Circular Dichroism (ECD) ECD spectroscopy measures circular dichroism in the UV-visible region, arising from electronic transitions. units.it The aromatic 3,4-dimethylphenyl group in this compound provides a suitable chromophore for ECD analysis. The spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the molecule's absolute configuration. researchgate.net As with VCD, the standard procedure involves comparing the experimental ECD spectrum with spectra predicted by time-dependent DFT (TD-DFT) calculations for the (R) and (S) enantiomers. units.itresearchgate.net The conformation of the molecule significantly influences the ECD spectrum, and computational studies often consider multiple low-energy conformers to achieve an accurate, Boltzmann-averaged theoretical spectrum for comparison. rsc.org

Table 2: Exemplary Data Table for ECD Spectrum Analysis Specific experimental data for this compound was not available in the reviewed literature. The table below is a template for how such data would be presented.

| Experimental Data | Calculated Data for (R)-enantiomer | Calculated Data for (S)-enantiomer | |||

|---|---|---|---|---|---|

| λ [nm] | Δε | λ [nm] | Δε | λ [nm] | Δε |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography of Chiral Derivatives

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. nih.gov The primary challenge for many organic molecules, including tertiary alcohols like this compound, can be obtaining single crystals suitable for diffraction analysis.

To overcome this, a common strategy is the chemical derivatization of the molecule to enhance its crystallinity. caltech.edu For this compound, the hydroxyl group can be esterified with a carboxylic acid containing a heavy atom, such as p-bromobenzoic acid. The presence of the heavy bromine atom facilitates the determination of the absolute configuration through anomalous dispersion effects.

Once a suitable crystal of the derivative is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov This analysis yields a detailed electron density map, from which the precise position of every atom in the crystal lattice can be determined. nih.gov This provides the exact three-dimensional arrangement of the substituents around the chiral center, allowing for the unambiguous assignment of its absolute configuration as either (R) or (S). cardiff.ac.uk

Table 3: Exemplary Table for Crystallographic Data A crystal structure for a derivative of this compound was not available in the reviewed literature. The table below is a template for how such data would be presented.

| Parameter | Value |

|---|---|

| Chemical Formula | Data not available |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a, b, c [Å] | Data not available |

| α, β, γ [°] | Data not available |

| Volume [ų] | Data not available |

| Z | Data not available |

| Flack Parameter | Data not available |

Computational and Theoretical Chemistry Studies of 2 3,4 Dimethylphenyl 2 Butanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties from first principles. These methods are instrumental in understanding the electronic structure and energetics of 2-(3,4-Dimethylphenyl)-2-butanol.

Ab Initio Methods for Energetics and Spectroscopic Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energetic and spectroscopic predictions.

For this compound, ab initio calculations could be used to:

Determine accurate conformational energies: By calculating the relative energies of different rotational isomers (conformers), the most stable arrangement of the molecule can be identified.

Predict spectroscopic properties: Theoretical vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. The gauge-independent atomic orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov

Solvent Effects Modeling

The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Solvent effects modeling is used to account for the interaction between the solute (this compound) and the solvent.

There are two main approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can provide good estimates of how a solvent affects the geometry and electronic properties of the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, explicit models can provide a more detailed and accurate picture of the solvation process.

For this compound, modeling solvent effects would be crucial for understanding its behavior in different media, for instance, how its polarity and hydrogen-bonding capabilities are expressed in polar versus non-polar solvents.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. researchgate.net This allows for the study of time-dependent phenomena, such as conformational changes and intermolecular interactions.

Conformational Sampling and Stability

A molecule like this compound can exist in various spatial arrangements or conformations due to rotation around its single bonds. MD simulations are an excellent tool for exploring the conformational landscape of a molecule. nih.gov By simulating the molecule's motion over time, different stable and metastable conformations can be identified. mdpi.com

The stability of these conformations is determined by their potential energy. MD simulations can be used to calculate the relative free energies of different conformers, providing insight into their populations at a given temperature. For this compound, key conformational degrees of freedom would include the rotation of the dimethylphenyl group and the orientation of the hydroxyl group.

Intermolecular Interactions and Aggregation Behavior

In the liquid or solid state, molecules of this compound will interact with each other. These intermolecular forces determine many of the bulk properties of the substance. The primary intermolecular forces at play for this compound would be:

London Dispersion Forces: Present in all molecules, these arise from temporary fluctuations in electron density. ucmerced.edu The large size of this compound suggests that these forces will be significant.

Dipole-Dipole Interactions: As a polar molecule, this compound will exhibit dipole-dipole interactions between the permanent dipoles of neighboring molecules. gatech.edu

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for the formation of hydrogen bonds, which are particularly strong dipole-dipole interactions. libretexts.org The hydrogen atom of one molecule's hydroxyl group can form a hydrogen bond with the oxygen atom of a neighboring molecule.

MD simulations can be used to study the nature and strength of these intermolecular interactions. nih.gov By simulating a system containing many molecules of this compound, the tendency for these molecules to form aggregates or clusters can be investigated. nih.gov The simulations can reveal the preferred orientation of molecules within these aggregates and the role of hydrogen bonding in holding them together. viu.ca This information is crucial for understanding properties like boiling point, viscosity, and solubility.

Reaction Mechanism Pathway Elucidation through Computational Chemistry

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. For this compound, a tertiary benzylic alcohol, the most probable reaction pathways under acidic conditions are the S_N1 (nucleophilic substitution) and E1 (elimination) reactions. Both mechanisms proceed through a common intermediate: a tertiary benzylic carbocation.

The initial step in these acid-catalyzed reactions is the protonation of the hydroxyl group by an acid, forming an alkyloxonium ion. libretexts.org This converts the poor leaving group (–OH) into a good leaving group (–OH2+). The subsequent, and typically rate-determining, step is the heterolytic cleavage of the C–O bond to form a planar, sp²-hybridized tertiary benzylic carbocation and a water molecule. quora.commasterorganicchemistry.com The stability of this carbocation is enhanced by two factors: hyperconjugation with the adjacent methyl and ethyl groups, and, more significantly, resonance delocalization of the positive charge into the dimethyl-substituted benzene (B151609) ring. The presence of two electron-donating methyl groups on the phenyl ring at the 3- and 4-positions further stabilizes the carbocation intermediate compared to an unsubstituted phenyldimethyl carbinol.

Following the formation of the carbocation, the reaction can proceed down one of two pathways:

E1 Pathway: A base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation center. This results in the formation of an alkene. For this compound, elimination can lead to a mixture of isomeric alkenes.

S_N1 Pathway: A nucleophile attacks the electrophilic carbocation. If the nucleophile is water, the product will be the starting alcohol, leading to racemization if the starting material was enantiomerically pure. If another nucleophile is present, a new substitution product will be formed. researchgate.net

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing the transition state (TS) for the rate-determining step—the formation of the carbocation. The transition state in this S_N1/E1 mechanism is the structure of maximum energy along the reaction coordinate that connects the protonated alcohol to the carbocation intermediate. ncert.nic.in In this TS, the C–O bond is significantly elongated and partially broken, and a substantial positive charge is developing on the tertiary carbon atom. researchgate.net

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to confirm that a located transition state structure indeed connects the reactant and the product of a specific reaction step. Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both forward and reverse directions. For the dehydration of this compound, an IRC analysis would trace the reaction path from the alkyloxonium ion, through the transition state, to the tertiary benzylic carbocation and water molecule. This confirms the role of the calculated TS as the energetic barrier for the C-O bond cleavage.

Studies on similar tertiary alcohols have shown that acid-catalyzed dehydration involves a six-membered transition state, which is energetically more favorable than the four-membered TS of an uncatalyzed reaction. researchgate.net

Prediction of Activation Energies and Reaction Rates

The activation energy (ΔG‡) is a critical parameter that determines the rate of a chemical reaction. Computational chemistry allows for the prediction of these energies. The rate of the S_N1/E1 reaction of this compound is primarily dictated by the activation energy for the formation of the carbocation intermediate.

Theoretical calculations on the dehydration of various alcohols have demonstrated that the activation energy is significantly influenced by the stability of the carbocation formed. acs.orgresearchgate.net Tertiary alcohols react faster than secondary alcohols because tertiary carbocations are more stable. pressbooks.pub Furthermore, benzylic carbocations are stabilized by resonance, leading to lower activation energies compared to their non-benzylic counterparts. pressbooks.pub

For this compound, the two methyl groups on the phenyl ring are electron-donating, which helps to delocalize the positive charge of the carbocation, thereby increasing its stability and lowering the activation energy for its formation. DFT calculations on similar systems have been used to quantify these effects. For instance, DFT studies on ethanol (B145695) dehydration have shown that the activation energy barrier is significantly lowered when the reaction is catalyzed. acs.org A comparative computational study could precisely quantify the stabilizing effect of the dimethylphenyl group on the activation energy.

Table 1: Illustrative Activation Energies for Alcohol Dehydration (Conceptual) This table is based on general principles and data from related systems, not on specific experimental or computational results for this compound.

| Alcohol Type | Catalyst | Typical Calculated Activation Energy (kcal/mol) | Relative Rate |

| Primary Alcohol | None | > 60 | Very Slow |

| Primary Alcohol | Acid | ~35-45 acs.orgrsc.org | Slow |

| Tertiary Alcohol | None | ~50 | Slow |

| Tertiary Alcohol | Acid | ~25-35 | Fast |

| Tertiary Benzylic Alcohol | Acid | < 25 | Very Fast |

This conceptual data illustrates the expected trend: the tertiary benzylic nature of this compound would place it in the category of alcohols that dehydrate with the lowest activation energy and thus the fastest rate under acidic conditions.

Computational Insights into Stereoselectivity

This compound is a chiral molecule, as the C2 carbon is a stereocenter. When this alcohol undergoes an S_N1 reaction, it forms a planar, achiral carbocation intermediate. A nucleophile can then attack this intermediate from either face with theoretically equal probability. masterorganicchemistry.com

If the starting material were a single enantiomer of this compound, the S_N1 reaction would be expected to produce a racemic mixture of the substitution product, meaning a 50:50 mixture of both enantiomers. masterorganicchemistry.com This is because the planar carbocation has lost the stereochemical information of the starting material.

However, computational studies can provide deeper insights into factors that may cause a deviation from perfect racemization. These factors include:

Intimate Ion Pairs: Immediately after the departure of the leaving group (water), it may remain close to one face of the carbocation, forming an "intimate ion pair." This can shield that face from nucleophilic attack, leading to a slight preference for inversion of configuration. masterorganicchemistry.com

Solvent Effects: The solvent molecules can arrange themselves around the carbocation in a specific manner, potentially favoring attack from one side.

Nonclassical Carbocations: In certain systems, particularly with neighboring group participation, nonclassical, bridged carbocations can form that retain stereochemical information and lead to stereoretentive S_N1 reactions. nih.gov

Computational modeling can simulate the carbocation and its immediate environment (including the leaving group and solvent molecules) to predict the energetic favorability of attack from each face. For a relatively straightforward tertiary benzylic alcohol like this compound, significant deviation from racemization in an S_N1 reaction would be unexpected, but computational analysis would be the definitive tool to confirm this.

Advanced Spectroscopic Characterization of 2 3,4 Dimethylphenyl 2 Butanol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it provides a wealth of information about the atomic connectivity and spatial arrangement of 2-(3,4-dimethylphenyl)-2-butanol.

High-Resolution 1D NMR (¹H, ¹³C, DEPT) for Structural Elucidation

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for determining the basic framework of this compound.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a set of multiplets in the downfield region, characteristic of their electronic environment. The two methyl groups attached to the benzene (B151609) ring show sharp singlets, while the ethyl group and the tertiary alcohol's methyl group also produce characteristic signals. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a separate signal. The quaternary carbon of the tertiary alcohol and the substituted aromatic carbons are typically observed at lower field strengths. The DEPT experiment is then used to differentiate between CH, CH₂, and CH₃ groups, which aids in the definitive assignment of each carbon signal.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |

| Aromatic CH | ~7.0-7.3 (m) | ~125-135 | Positive |

| Aromatic C (substituted) | - | ~130-145 | No Signal |

| C-OH (quaternary) | - | ~75 | No Signal |

| Ar-CH₃ | ~2.2 (s) | ~19-21 | Positive |

| C(OH)-CH₃ | ~1.5 (s) | ~28 | Positive |

| -CH₂-CH₃ | ~1.7 (q) | ~35 | Negative |

| -CH₂-CH₃ | ~0.8 (t) | ~8 | Positive |

| OH | Variable (br s) | - | - |

(Note: Approximate chemical shifts are provided and can vary based on solvent and experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet, br = broad)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound and for understanding its three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For instance, the correlation between the quartet of the methylene (B1212753) (-CH₂-) group and the triplet of the methyl (-CH₃) group in the ethyl substituent would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure by linking different fragments. For example, correlations would be expected between the protons of the aromatic ring and the quaternary carbon of the alcohol.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, even if they are not directly bonded. This is vital for determining the preferred conformation of the molecule and the spatial relationship between the various substituents.

Dynamic NMR Studies for Conformational Dynamics

The rotational freedom around the single bonds in this compound can be investigated using dynamic NMR (DNMR) studies. By varying the temperature, it is possible to observe changes in the NMR spectrum that reflect the rates of conformational exchange. For example, hindered rotation around the bond connecting the aromatic ring and the tertiary alcohol center could lead to the broadening or splitting of signals at low temperatures. These studies provide valuable thermodynamic and kinetic parameters for the conformational processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint," allowing for the identification of functional groups and the study of intermolecular interactions.

Interpretation of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound exhibit characteristic absorption and scattering bands that correspond to the vibrations of its specific functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is a clear indicator of the hydroxyl group. The broadness of this band is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear just below 3000 cm⁻¹.

C=C Stretches: The aromatic ring gives rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the tertiary alcohol's C-O bond typically appears as a strong band in the 1100-1200 cm⁻¹ region of the IR spectrum.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-O Stretch | 1100-1200 | Strong | Medium |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharper band corresponding to the "free" non-hydrogen-bonded hydroxyl group may be observed at higher wavenumbers (around 3600 cm⁻¹). As the concentration increases, the broad band associated with intermolecular hydrogen bonding becomes dominant. By studying these changes, it is possible to gain insights into the nature and strength of the hydrogen bonding interactions in different environments.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive identification of organic compounds. Unlike conventional mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with exceptional precision, typically to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass.

For this compound, with a chemical formula of C₁₂H₁₈O, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for comparison with the experimentally determined mass from an HRMS instrument.

Precise Molecular Mass Determination:

The expected exact mass of the molecular ion [M]⁺ of this compound is 178.1358 g/mol . An experimental HRMS measurement would aim to confirm this value, providing strong evidence for the compound's identity.

Fragmentation Analysis:

Common fragmentation pathways for tertiary alcohols include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. For this compound, this could result in the loss of an ethyl group ([M-C₂H₅]⁺) or a methyl group ([M-CH₃]⁺), leading to the formation of stable carbocations.

Dehydration: The elimination of a water molecule ([M-H₂O]⁺) is a common fragmentation pathway for alcohols, particularly under electron ionization conditions. This would result in the formation of an alkene radical cation.

Benzylic cleavage: The bond between the tertiary carbon and the phenyl ring could cleave, leading to the formation of a stable benzylic cation.

A detailed HRMS analysis would provide the exact masses of these and other fragment ions, allowing for the confident assignment of their elemental compositions and further confirming the structure of the parent molecule.

Interactive Data Table: Theoretical HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M]⁺ | [C₁₂H₁₈O]⁺ | 178.1358 |

| [M-CH₃]⁺ | [C₁₁H₁₅O]⁺ | 163.1123 |

| [M-C₂H₅]⁺ | [C₁₀H₁₃O]⁺ | 149.0966 |

| [M-H₂O]⁺ | [C₁₂H₁₆]⁺ | 160.1252 |

| [C₉H₁₁]⁺ | Dimethylphenyl cation | 119.0861 |

| [C₂H₅O]⁺ | 45.0340 |

Note: This table is based on theoretical fragmentation patterns and awaits experimental verification.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule upon interaction with ultraviolet and visible light. These methods can provide information about the chromophores present in a molecule and its potential for luminescence.

Electronic Absorption Spectroscopy:

The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the dimethylphenyl group. Substituted benzene rings typically exhibit characteristic absorption bands in the ultraviolet region. The presence of two methyl groups on the phenyl ring may cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

While specific experimental UV-Vis spectra for this compound are not widely published, related compounds can provide an indication of the expected absorption regions. For instance, studies on other substituted aromatic compounds show characteristic absorption maxima. The exact position and intensity of these bands would be influenced by the solvent used for the analysis.

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, conjugated system that allows for efficient electronic excitation and subsequent emission. While the dimethylphenyl group in this compound is a chromophore, simple alkyl-substituted benzenes are generally not considered to be strongly fluorescent.

The presence of the tertiary alcohol group is not expected to significantly contribute to or enhance fluorescence. It is therefore likely that this compound exhibits weak or no fluorescence. However, without experimental data, this remains a theoretical assessment. The relevance of fluorescence spectroscopy would be more pronounced if the compound were derivatized with a fluorophore or if it were part of a larger, more conjugated system.

Further research is required to obtain and analyze the experimental HRMS, UV-Vis, and fluorescence spectra of this compound to provide a comprehensive and experimentally validated spectroscopic characterization of this compound.

Synthesis and Academic Study of Derivatives and Analogues of 2 3,4 Dimethylphenyl 2 Butanol

Structural Modifications at the Hydroxyl Group (e.g., ethers, esters, halides)

The tertiary alcohol functionality of 2-(3,4-Dimethylphenyl)-2-butanol serves as a prime site for structural diversification. Standard organic transformations can be employed to convert the hydroxyl group into a variety of other functional groups, including ethers, esters, and halides.

Ethers: The synthesis of ether derivatives can be achieved through several established methods. The Williamson ether synthesis, a classic and versatile method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.orglibretexts.org For a tertiary alcohol like this compound, the reaction would proceed by first forming the corresponding alkoxide using a strong base such as sodium hydride. This alkoxide would then react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. It is important to use a primary alkyl halide to avoid competing elimination reactions. wikipedia.org

Another approach is the acid-catalyzed dehydration of alcohols. However, this method is generally more suitable for the synthesis of symmetrical ethers from primary alcohols and can lead to alkene formation, particularly with tertiary alcohols. masterorganicchemistry.com

Esters: Esterification of this compound can be accomplished through various methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. However, due to the steric hindrance of the tertiary alcohol, this method might require harsh conditions. A milder and often more effective method for sterically hindered alcohols is the Steglich esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. organic-chemistry.org The synthesis of various ester derivatives of other butanol compounds has been reported, highlighting the general applicability of these reactions. nih.gov

Halides: The conversion of the hydroxyl group to a halide can be achieved using appropriate halogenating agents. For instance, reaction with hydrogen halides (e.g., HCl, HBr) can lead to the corresponding alkyl halides. This reaction with tertiary alcohols typically proceeds through an SN1 mechanism, involving the formation of a stable tertiary carbocation intermediate. scribd.com Other reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used for this transformation, often providing better yields and stereochemical control.

Modifications of the Alkyl Chain (e.g., chain extension, branching)

Altering the butanol chain of this compound provides another avenue for creating analogues with potentially different properties.

Chain Extension: The synthesis of analogues with extended alkyl chains can be approached through multi-step synthetic sequences. One possible route involves the Grignard reaction. For example, reacting 3,4-dimethylacetophenone with an appropriate Grignard reagent, such as propylmagnesium bromide, would yield an analogue with a pentanol (B124592) chain instead of a butanol chain.

Branching: Introducing or modifying branching on the alkyl chain can significantly impact the molecule's steric and electronic properties. The synthesis of such analogues would also likely rely on the Grignard reaction with appropriately branched ketones or Grignard reagents. For instance, reacting a ketone with a branched alkyl group attached to the carbonyl with methylmagnesium bromide could introduce a tertiary alcohol with a branched alkyl chain.

Derivatization of the Aromatic Ring (e.g., introduction of additional substituents, heterocyclic annulation)

The 3,4-dimethylphenyl ring offers multiple positions for further functionalization, allowing for the introduction of a wide array of substituents or the construction of fused heterocyclic systems.

Introduction of Additional Substituents: The existing methyl groups on the aromatic ring are ortho, para-directing and activating for electrophilic aromatic substitution reactions. uci.edulibretexts.org This allows for the introduction of various substituents such as nitro groups (nitration), halogens (halogenation), acyl groups (Friedel-Crafts acylation), and alkyl groups (Friedel-Crafts alkylation) at the positions ortho and para to the methyl groups. uci.edulibretexts.org For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 5- or 6-position of the aromatic ring. Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride, could introduce a ketone functionality. researchgate.net

Heterocyclic Annulation: The synthesis of derivatives featuring a heterocyclic ring fused to the dimethylphenyl moiety represents a more complex but powerful modification. Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed. researchgate.netmdpi.com For example, a derivative with a strategically placed functional group on the aromatic ring, such as an amino or hydroxyl group, could serve as a handle for subsequent cyclization reactions to form fused heterocycles like quinolines or benzofurans. mdpi.com

Synthesis of Stereochemically Defined Analogues

Since the C2 carbon of this compound is a chiral center, the molecule can exist as a pair of enantiomers. libretexts.orglibretexts.org The synthesis of stereochemically pure or enriched analogues is of significant interest, as different enantiomers can exhibit distinct biological activities.

Asymmetric synthesis provides a means to obtain enantiomerically pure compounds. This can be achieved through several strategies:

Use of Chiral Starting Materials: Starting the synthesis from a chiral precursor that already contains the desired stereochemistry.

Chiral Catalysts: Employing a chiral catalyst to direct the reaction towards the formation of one enantiomer over the other. For example, asymmetric reduction of a suitable ketone precursor using a chiral reducing agent could yield an enantiomerically enriched alcohol.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to control the stereochemical outcome of a reaction, followed by its removal.

The synthesis of diastereoisomeric butanol derivatives has been reported, where the separation of diastereomers was achieved by fractional crystallization, a common technique for obtaining stereochemically pure compounds. nih.gov

Comprehensive Academic Characterization of Novel Derivatives

A thorough characterization of any newly synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of organic molecules. chemicalbook.com These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the desired structural modifications. For instance, the appearance of new signals or shifts in existing signals in the NMR spectrum would indicate the successful introduction of a new functional group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the hydroxyl group (O-H stretch), carbonyl group (C=O stretch), or ether linkage (C-O stretch).

Crystallographic Methods:

X-ray Crystallography: When a crystalline sample of a derivative can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional structure, including the stereochemistry at chiral centers. nih.govresearchgate.net

The following table summarizes the key academic characterization techniques and their applications:

| Technique | Information Obtained |

| ¹H NMR | Number and connectivity of hydrogen atoms |

| ¹³C NMR | Number and types of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| IR Spectroscopy | Presence of specific functional groups |

| X-ray Crystallography | Absolute three-dimensional structure |

By systematically applying these synthetic and analytical methodologies, a diverse library of derivatives and analogues of this compound can be generated and characterized, paving the way for further investigation into their chemical and physical properties.

Advanced Analytical Methodologies for Research on 2 3,4 Dimethylphenyl 2 Butanol

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is an indispensable tool for the separation and analysis of chemical compounds. For a molecule like 2-(3,4-dimethylphenyl)-2-butanol, both gas and liquid chromatography play vital roles in assessing its purity and resolving its enantiomers.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for the analysis of butanol isomers and related volatile substances that may be present in a sample of this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

In the context of analyzing this compound, GC can be employed to determine its purity by separating it from starting materials, byproducts, or residual solvents from its synthesis. The choice of the stationary phase is critical for achieving the desired separation. Non-polar or mid-polar stationary phases are often effective for separating aromatic compounds and their isomers.

While standard achiral GC columns can separate constitutional isomers and other volatile impurities, the enantiomers of this compound will co-elute. However, enantioselective GC can be achieved using chiral stationary phases. For instance, stationary phases based on cyclodextrin (B1172386) derivatives have proven effective for the enantiomeric separation of various chiral compounds, including alcohols, without the need for prior derivatization. researchgate.net The general approach involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. researchgate.net

A typical GC analysis would involve dissolving the sample in a suitable solvent, injecting it into the heated injection port of the gas chromatograph, and applying a temperature program to the column to ensure the efficient separation of all components. A flame ionization detector (FID) is commonly used for the detection of organic compounds like alcohols due to its high sensitivity and wide linear range. mdpi.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Alcohol Analysis

| Parameter | Typical Setting | Purpose |

| Column | Capillary column with a chiral stationary phase (e.g., a cyclodextrin derivative) | To separate volatile components and potentially the enantiomers of the target compound. |

| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |

| Injection Port Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Temperature Program | e.g., 50 °C (hold 2 min), then ramp to 200 °C at 10 °C/min | To separate compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) | For sensitive detection of organic analytes. |

| Detector Temperature | 250-300 °C | To prevent condensation of the separated components. |

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and versatility for the separation, identification, and quantification of a wide array of compounds. For this compound, HPLC is particularly crucial for its enantiomeric separation, a task that cannot be accomplished with standard achiral chromatography. nih.gov

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral element into the chromatographic system. nih.gov This can be achieved in several ways, with the most common being the use of a chiral stationary phase (CSP). byjus.combritannica.com

Direct Chiral HPLC using Chiral Stationary Phases (CSPs)